

# In-Depth Technical Guide: 2-(Octyloxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	2-(Octyloxy)aniline	
Cat. No.:	B1317713	Get Quote

CAS Number: 52464-52-5

This technical guide provides a comprehensive overview of **2-(Octyloxy)aniline**, also known as 2-octoxyaniline or benzenamine, 2-(octyloxy)-. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological significance.

### **Chemical and Physical Properties**

**2-(Octyloxy)aniline** is an organic compound featuring an aniline core substituted with an octyloxy group at the ortho position. This substitution significantly influences its physicochemical properties compared to unsubstituted aniline. A summary of its key quantitative data is presented below.

Property	Value	Source
CAS Number	52464-52-5	N/A
Molecular Formula	C14H23NO	N/A
Molecular Weight	221.34 g/mol	N/A
Boiling Point	176-178 °C (at 8 Torr)	N/A

## Synthesis of 2-(Octyloxy)aniline



The synthesis of **2-(Octyloxy)aniline** can be achieved through various established methods for ether synthesis, followed by functional group transformations if necessary. A common and effective route involves the Williamson ether synthesis.

### **Experimental Protocol: Williamson Ether Synthesis**

This protocol describes the synthesis of **2-(Octyloxy)aniline** from 2-nitrophenol and 1-bromooctane, followed by the reduction of the nitro group.

#### Step 1: Synthesis of 1-Nitro-2-(octyloxy)benzene

 Materials: 2-nitrophenol, 1-bromooctane, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
  2-nitrophenol in the chosen solvent.
- Add an excess of potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group.
- To the stirred suspension, add 1-bromooctane dropwise.
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
- After cooling to room temperature, filter the mixture to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by column chromatography to yield pure 1nitro-2-(octyloxy)benzene.

#### Step 2: Reduction of 1-Nitro-2-(octyloxy)benzene to 2-(Octyloxy)aniline

• Materials: 1-nitro-2-(octyloxy)benzene, a reducing agent such as tin(II) chloride (SnCl<sub>2</sub>) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H<sub>2</sub> gas with a



palladium-on-carbon catalyst).

- Procedure (using SnCl<sub>2</sub>/HCl):
  - Dissolve 1-nitro-2-(octyloxy)benzene in a suitable solvent like ethanol.
  - Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid to the solution.
  - Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete.
  - Neutralize the reaction mixture with a base, such as a concentrated solution of sodium hydroxide (NaOH), until the solution is alkaline.
  - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(octyloxy)aniline.
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Octyloxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317713#2-octyloxy-aniline-cas-number-lookup]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com